N-cyclopropyl-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide is a synthetic compound primarily studied for its activity as a high-affinity agonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR). [] This receptor subtype plays a critical role in various cognitive functions, including sensory gating, working memory, and memory consolidation. [] Research investigating N-cyclopropyl-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide aims to understand its potential in ameliorating cognitive deficits associated with neuropsychiatric and neurodegenerative disorders, such as schizophrenia and Alzheimer's disease. []
N-cyclopropyl-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide acts as a potent agonist at the α7 nAChR. [] Upon binding to the receptor, it triggers a conformational change that leads to the opening of an ion channel, allowing the influx of cations, primarily calcium (Ca2+). [] This influx of Ca2+ initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and neurotransmitter release, potentially contributing to the observed cognitive-enhancing effects. [] The specific signaling pathways activated by N-cyclopropyl-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide and its interactions with other receptors or proteins remain to be fully elucidated.
N-cyclopropyl-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide has been primarily investigated for its potential as a research tool for studying the α7 nAChR. [] Its high affinity and selectivity for this receptor subtype make it a valuable probe for characterizing α7 nAChR binding sites and investigating the physiological and pharmacological roles of this receptor. [] N-cyclopropyl-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide has been used in radioligand binding assays to quantify α7 nAChR expression in various tissues, including rodent and human brain. [] These studies have revealed that α7 nAChR expression is reduced in the brains of patients with Alzheimer's disease and schizophrenia, suggesting a potential link between this receptor subtype and cognitive dysfunction. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1